3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile
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Overview
Description
3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile is an organic compound that features a dioxolane ring, a chlorophenyl group, and a phenylpropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile can be achieved through a multi-step process. One common method involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with phenylacetonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-Bromophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile
- 3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile
- 3-(2-(4-Methylphenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile
Uniqueness
3-(2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)-2-phenylpropanenitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16ClNO2 |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-dioxolan-2-yl]-2-phenylpropanenitrile |
InChI |
InChI=1S/C18H16ClNO2/c19-17-8-6-16(7-9-17)18(21-10-11-22-18)12-15(13-20)14-4-2-1-3-5-14/h1-9,15H,10-12H2 |
InChI Key |
MFOMRBHOPQPBBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC(C#N)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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